molecular formula C9H15NO4 B13687556 Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate

Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate

Cat. No.: B13687556
M. Wt: 201.22 g/mol
InChI Key: NOWBXOHXRBEAIY-UHFFFAOYSA-N
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Description

Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-oxo-3-(3-oxobutan-2-ylamino)propanoate

InChI

InChI=1S/C9H15NO4/c1-4-14-9(13)5-8(12)10-6(2)7(3)11/h6H,4-5H2,1-3H3,(H,10,12)

InChI Key

NOWBXOHXRBEAIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC(C)C(=O)C

Origin of Product

United States

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